Spiro[5.5]undecane-2-carboxylic acid
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Overview
Description
Spiro[5.5]undecane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . The spiro[5.5]undecane scaffold is notable for its rigidity and three-dimensional shape, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Mode of Action
The mode of action of Spiro[5It’s known that the compound exhibits intriguing conformational and configurational aspects due to its unique structure . The compound is chiral, and its chirality is due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into the other, a process known as enantiomeric inversion . This could potentially influence its interaction with biological targets.
Result of Action
The molecular and cellular effects of Spiro[5Given its unique structure and potential for enantiomeric inversion, it could potentially have diverse effects on cellular function .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Spiro[5Factors such as temperature, pH, and the presence of other molecules could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the alkynylation/dearomatizative cyclization, which uses ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization . This method allows for the construction of an all-carbon quaternary spirocenter.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other functional groups.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Spiro[5.5]undecane-2-carboxylic acid has a range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes an oxygen and nitrogen atom in the ring system.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These derivatives exhibit similar spirocyclic frameworks with additional heteroatoms.
Uniqueness
Spiro[5.5]undecane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
spiro[5.5]undecane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11(14)10-5-4-8-12(9-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQMXZJDJKIJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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